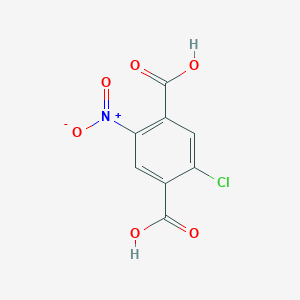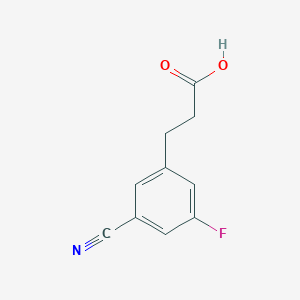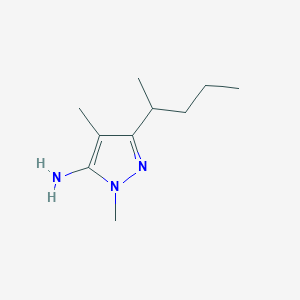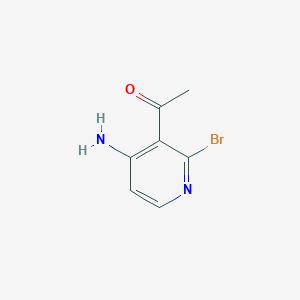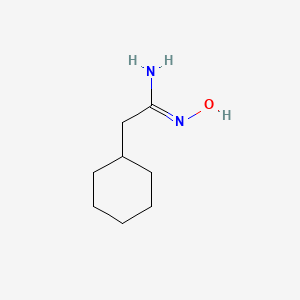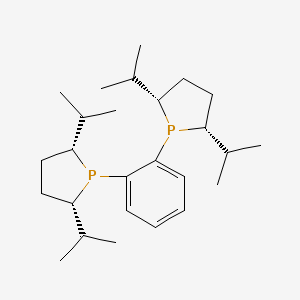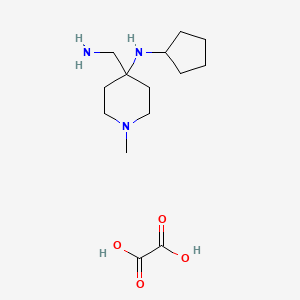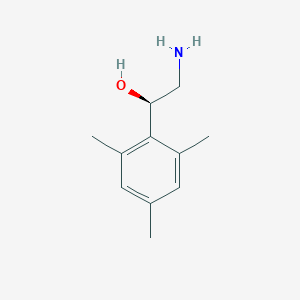
2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms and methoxypyridine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s fluorine atoms can enhance the biological activity and metabolic stability of pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The methoxypyridine group may also contribute to the compound’s overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: Similar structure but with the methoxypyridine group at a different position.
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid: Another isomer with the methoxypyridine group at a different position.
Uniqueness
2,2-Difluoro-2-(4-methoxypyridin-3-yl)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of fluorine atoms enhances its stability and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(4-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-2-3-11-4-5(6)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
Clave InChI |
RHXDDQVOYYCEBI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=NC=C1)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


